Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]-
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Overview
Description
Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]- is a complex organic compound with a unique structure that includes a thienyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]- typically involves the reaction of a thienyl derivative with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out under controlled temperature and pressure to optimize the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]- may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures efficient production while maintaining the quality of the compound. Industrial methods often focus on scalability and cost-effectiveness, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The thienyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]- involves its interaction with specific molecular targets and pathways. The thienyl group plays a crucial role in binding to target molecules, while the acetic acid moiety can participate in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]-: shares similarities with other thienyl derivatives and acetic acid esters.
Thienylacetic acid: Another compound with a thienyl group and acetic acid moiety, but with different substitution patterns.
2,5-Dihydro-2-methyl-2-octyl-5-oxo-3-thienyl acetate: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]- lies in its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
646483-11-6 |
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Molecular Formula |
C15H24O4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(2-methyl-2-octyl-5-oxothiophen-3-yl)oxyacetic acid |
InChI |
InChI=1S/C15H24O4S/c1-3-4-5-6-7-8-9-15(2)12(10-14(18)20-15)19-11-13(16)17/h10H,3-9,11H2,1-2H3,(H,16,17) |
InChI Key |
SDGLYVRCKADNTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C(=CC(=O)S1)OCC(=O)O)C |
Origin of Product |
United States |
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